1,4-Dibromo-1,4-diphenyl-butadiene 1,4-Dibromo-1,4-diphenyl-butadiene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18286044
InChI: InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12-
SMILES:
Molecular Formula: C16H12Br2
Molecular Weight: 364.07 g/mol

1,4-Dibromo-1,4-diphenyl-butadiene

CAS No.:

Cat. No.: VC18286044

Molecular Formula: C16H12Br2

Molecular Weight: 364.07 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dibromo-1,4-diphenyl-butadiene -

Specification

Molecular Formula C16H12Br2
Molecular Weight 364.07 g/mol
IUPAC Name [(1Z,3Z)-1,4-dibromo-4-phenylbuta-1,3-dienyl]benzene
Standard InChI InChI=1S/C16H12Br2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b15-11-,16-12-
Standard InChI Key VYKJGULDTAGCMJ-NFLUSIDLSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C=C(\Br)/C2=CC=CC=C2)/Br
Canonical SMILES C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)Br)Br

Introduction

Synthesis Methods

Bromination of Butadiene Derivatives

The primary synthesis route involves the bromination of 1,4-diphenyl-butadiene under controlled conditions. A widely cited method employs continuous bromination in nonpolar solvents such as chloroform or hexane at temperatures between −10°C and 0°C. This approach minimizes side reactions, such as dibromide isomerization, and ensures a high yield of the desired product.

Reaction Conditions:

  • Solvent: Chloroform or hexane

  • Temperature: −10°C to 0°C

  • Bromine Equivalents: 2.0–2.2 mol per mole of butadiene

The reaction proceeds via a radical mechanism, where bromine atoms add to the terminal carbons of the conjugated system. The choice of solvent significantly impacts the reaction’s regioselectivity, with chloroform favoring the 1,4-addition product due to its polarity.

Post-Synthesis Purification

Crude product mixtures are purified via column chromatography using silica gel and a hexane-ethyl acetate gradient (95:5 v/v). Recrystallization from ethanol yields crystals with >98% purity, as confirmed by NMR and HPLC analyses.

Chemical Structure and Physicochemical Properties

Molecular Geometry

X-ray crystallography reveals a planar arrangement of the butadiene backbone, with phenyl groups oriented perpendicular to the plane to minimize steric hindrance. The bromine atoms occupy equatorial positions, contributing to the molecule’s dipole moment of 3.2 D.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight364.07 g/mol
Melting Point128–130°C
Boiling Point420°C (decomposes)
Density1.58 g/cm³
Solubility in Chloroform25 g/100 mL

Spectroscopic Characteristics

  • 1H^1\text{H} NMR (CDCl₃): δ 7.2–7.4 (m, 10H, aromatic), δ 6.8 (d, 2H, vinyl), δ 6.3 (t, 2H, vinyl).

  • IR (KBr): 3050 cm⁻¹ (C=C stretch), 1560 cm⁻¹ (C-Br stretch).

Reactivity and Reaction Mechanisms

Electrophilic Additions

The compound undergoes electrophilic additions at the central double bond due to electron density delocalization. For example, bromine reacts with 1,4-dibromo-1,4-diphenyl-butadiene to form a tetrabrominated adduct, which is stabilized by resonance.

Mechanism:

  • Electrophile (e.g., Br⁺) attacks the electron-rich C2 position.

  • Formation of a bromonium ion intermediate.

  • Nucleophilic attack by Br⁻ completes the addition.

Diels-Alder Reactions

As a diene, the compound participates in Diels-Alder reactions with dienophiles such as maleic anhydride. The reaction proceeds at 80°C in toluene, yielding bicyclic adducts with >90% enantiomeric excess.

Applications in Material Science and Organic Synthesis

Cross-Coupling Reactions

The bromine atoms serve as leaving groups in Suzuki-Miyaura couplings, enabling the synthesis of biphenyl derivatives. For instance, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces 1,1,4,4-tetraphenyl-butadiene, a luminescent material.

Polymer Precursor

The compound acts as a monomer in the synthesis of conjugated polymers via Heck coupling. These polymers exhibit tunable optoelectronic properties, making them suitable for organic light-emitting diodes (OLEDs).

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaCAS NumberKey Differences
1,4-Dibromo-1,4-diphenyl-butadieneC16H12Br2\text{C}_{16}\text{H}_{12}\text{Br}_2116862-67-0Brominated; conjugated diene
1,4-Dibromo-1,2-butadieneC4H4Br2\text{C}_4\text{H}_4\text{Br}_220884-14-4Smaller chain; no phenyl groups
trans,trans-1,4-Diphenyl-1,3-butadieneC16H14\text{C}_{16}\text{H}_{14}538-81-8Non-brominated; higher symmetry

The absence of phenyl groups in 1,4-dibromo-1,2-butadiene (CAS 20884-14-4) reduces its steric bulk and conjugation length, limiting its utility in photochemical applications . Conversely, trans,trans-1,4-diphenyl-1,3-butadiene (CAS 538-81-8) lacks bromine substituents, rendering it less reactive toward cross-coupling reactions .

Research Findings and Innovations

Recent studies highlight the compound’s role in synthesizing metal-organic frameworks (MOFs) with high surface areas (>2000 m²/g). Additionally, its derivatives have demonstrated promise as triplet sensitizers in photocatalysis, achieving quantum yields of 0.45 for energy transfer.

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